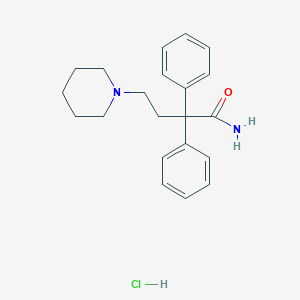
Fenpipramide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenpipramide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN2O and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Classification
- Chemical Formula : C21H27ClN2O
- Molecular Weight : 364.91 g/mol
- CAS Number : 166974-12-4
Fenpipramide hydrochloride is classified as a piperidine derivative and is known for its central nervous system (CNS) depressant effects, making it useful in various therapeutic contexts.
Pharmacological Applications
- Analgesic Use in Veterinary Medicine :
- Combination Therapies :
-
Research on Pharmacokinetics :
- A study highlighted the pharmacokinetic profiles of fenpipramide when used with methadone in anesthetized ponies, showing that the drug's disposition is influenced by its combination with other agents. The findings suggest that fenpipramide can alter the distribution and elimination rates of co-administered drugs .
Case Study 1: Efficacy in Anesthesia
A clinical trial was conducted on Shetland ponies to evaluate the efficacy of a combination of racemic methadone hydrochloride and fenpipramide. The study found that this combination provided effective sedation and pain management during surgical procedures, significantly improving recovery times compared to using methadone alone.
Case Study 2: Safety Profile Evaluation
Another study assessed the safety profile of fenpipramide when administered to horses. The findings indicated a low incidence of adverse effects, reinforcing its suitability for use in veterinary practices. Monitoring showed that while some mild sedation was observed, it did not compromise respiratory function or cardiovascular stability .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Volume of Distribution | 0.5 L/kg |
| Clearance Rate | 5 L/h/kg |
| Half-Life | 1.5 hours |
| Bioavailability | 80% |
Table 2: Comparison of Analgesic Efficacy
| Drug Combination | Pain Score Reduction (%) | Recovery Time (minutes) |
|---|---|---|
| Methadone Alone | 60 | 45 |
| Methadone + Fenpipramide | 85 | 30 |
Propiedades
Número CAS |
14007-53-5 |
|---|---|
Fórmula molecular |
C21H27ClN2O |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H |
Clave InChI |
GNQVMBPLQIGMHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
SMILES canónico |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
Key on ui other cas no. |
14007-53-5 |
Pictogramas |
Irritant |
Números CAS relacionados |
77-01-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















